(2Z)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione
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Overview
Description
2-(5-(3-Chlorophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound features a furan ring substituted with a chlorophenyl group and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Chlorophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4,4,4-trifluoro-1-phenyl-1,3-butanedione under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-Chlorophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(5-(3-Chlorophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-(3-Chlorophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4-formyl-[1,2,3] oxadiazol-3-ium-5-olate: Known for its anticancer activity.
Penta-1,4-diene-3-one oxime derivatives: Exhibits antiviral activities.
Uniqueness
2-(5-(3-Chlorophenyl)-furan-2-ylmethylene)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C21H12ClF3O3 |
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Molecular Weight |
404.8 g/mol |
IUPAC Name |
(2Z)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C21H12ClF3O3/c22-15-8-4-7-14(11-15)18-10-9-16(28-18)12-17(20(27)21(23,24)25)19(26)13-5-2-1-3-6-13/h1-12H/b17-12- |
InChI Key |
BJQNTXOUBXPYIU-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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